Hexadecyl 2-ethylhexanoate
Overview
Description
Hexadecyl 2-ethylhexanoate is an ester compound formed from hexadecanol (cetyl alcohol) and 2-ethylhexanoic acid. It is commonly used in cosmetic formulations as a skin conditioning agent and emollient due to its excellent spreading properties and ability to impart a smooth, silky feel to the skin .
Mechanism of Action
Target of Action
Hexadecyl 2-ethylhexanoate, also known as Cetyl ethylhexanoate, is primarily used in cosmetic products as a skin conditioning agent and emollient . It is an ester of cetyl alcohol and 2-ethylhexanoic acid . The primary target of this compound is the skin, where it provides a conditioning effect and acts as an emollient .
Mode of Action
The mode of action of this compound involves its interaction with the skin. As an emollient, it softens and soothes the skin. It forms a layer on the skin’s surface, which helps to reduce water loss and keep the skin moisturized .
Biochemical Pathways
It is known that emollients like this compound work by forming a protective layer on the skin that helps to trap moisture, thereby preventing dryness and irritation .
Pharmacokinetics
As a topical agent, it is primarily intended to act at the site of application without significant systemic absorption .
Result of Action
The result of this compound’s action is the conditioning of the skin and the prevention of moisture loss . This leads to softer, smoother, and more supple skin . It is particularly beneficial in cosmetic products like moisturizers, sunscreens, lipsticks, and hair conditioners .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can easily hydrolyze . Furthermore, it is a flammable material, and contact with strong oxidants can cause it to burn . Therefore, the storage and use of products containing this compound should be done with care to ensure its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Hexadecyl 2-ethylhexanoate is expected to be enzymatically hydrolyzed in vivo by the ubiquitous enzyme carboxylesterase, yielding the corresponding alcohols and 2-ethylhexanoic acid . This indicates that this compound interacts with enzymes such as carboxylesterase in biochemical reactions.
Cellular Effects
This compound is known to give a velvety and silky feel to the skin . It is used in cosmetic products due to its ability to make the skin feel softer, smoother, and more supple
Molecular Mechanism
It is known that after absorption, this compound is expected to be enzymatically hydrolyzed in vivo by the ubiquitous enzyme carboxylesterase, yielding the corresponding alcohols and 2-ethylhexanoic acid .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be stable under strong acid or strong alkali conditions .
Metabolic Pathways
This compound is expected to be metabolized via enzymatic hydrolysis to the respective fatty acid and alcohol components . The constituent acid, 2-ethylhexanoic acid, is a likely metabolite of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 2-ethylhexanoate is synthesized through the esterification of hexadecanol with 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 2-ethylhexanoate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexadecanol and 2-ethylhexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to form various oxidation products, depending on the specific conditions and reagents used
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Hexadecanol and 2-ethylhexanoic acid.
Transesterification: New esters and alcohols.
Oxidation: Various oxidation products depending on the conditions
Scientific Research Applications
Hexadecyl 2-ethylhexanoate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and skin conditioning agent in lotions, creams, and other personal care products.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of certain drugs.
Material Science: Used in the formulation of lubricants and plasticizers.
Biology: Studied for its effects on skin barrier function and hydration .
Comparison with Similar Compounds
- Cetyl ethylhexanoate
- Stearyl ethylhexanoate
- Isostearyl ethylhexanoate
- Lauryl ethylhexanoate
These compounds share similar uses in cosmetics and personal care products but differ in their specific fatty alcohol components, which can affect their spreading properties, skin feel, and other characteristics.
Properties
IUPAC Name |
hexadecyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26-24(25)23(6-3)21-8-5-2/h23H,4-22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUECKWDBNFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866741 | |
Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59130-69-7, 90411-68-0 | |
Record name | Cetyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59130-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetyl ethylhexanoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexanoic acid, 2-ethyl-, C16-18-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYL ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134647WMX4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Hexadecyl 2-ethylhexanoate used in conjunction with other solvents like liquid paraffin and decamethylcyclopentasiloxane in gelator research?
A1: this compound, liquid paraffin, and decamethylcyclopentasiloxane are combined in various ratios to create a spectrum of solvent mixtures with differing polarities. This allows researchers to investigate the gelation ability of novel compounds, like the amide-based gelators discussed in the papers, across a range of solvent environments [, ]. By systematically varying the composition of these three-component mixtures, researchers can pinpoint the optimal conditions for gel formation and study how solvent properties influence the self-assembly and properties of the gelators.
Q2: What gel characteristics were investigated using this compound-containing solvent systems?
A2: The research papers highlight several key gel characteristics studied using this compound-containing solvent mixtures:
- Minimum Gel Concentration (MGC): This determines the lowest concentration of a gelator required to form a stable gel in a specific solvent system [, ].
- Gel Transparency: The visual appearance of the gels, ranging from transparent to opaque, was noted, providing insights into the microstructure of the gel network [, ].
- Thermal Stability: The gel-to-sol transition temperature (Tgel) was determined, indicating the temperature at which the gel transitions back to a liquid state. This is crucial for understanding the thermal limitations of the gel [, ].
Q3: Did the studied gelators exhibit different behaviors in this compound-containing mixtures compared to other solvents?
A3: Yes, the gelation ability of the amide-based gelators varied significantly depending on the solvent composition [, ]. Some gelators showed enhanced gelation in mixtures with a higher proportion of this compound, while others performed better in more non-polar mixtures dominated by liquid paraffin. This highlights the importance of solvent selection and the role of this compound in influencing the self-assembly process of these gelators.
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